molecular formula C7H6N2O4 B2499059 5-Aminopyridine-2,3-dicarboxylic acid CAS No. 1514002-91-5

5-Aminopyridine-2,3-dicarboxylic acid

Cat. No. B2499059
CAS RN: 1514002-91-5
M. Wt: 182.135
InChI Key: WVDZHPOUZQHFDL-UHFFFAOYSA-N
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Description

5-Aminopyridine-2,3-dicarboxylic acid (5APD) is a dicarboxylic acid molecule that is composed of two acidic carboxyl groups and one amine group. It is a colorless solid that is soluble in water and has a molecular weight of 162.12 g/mol. 5APD has a wide range of applications in the fields of scientific research, biochemistry, and physiology.

Scientific Research Applications

Medicinal Chemistry Applications

5-Aminopyridine-2,3-dicarboxylic acid derivatives have been explored extensively for their potential in drug development. Compounds like imidazopyridines, synthesized from this compound, are recognized for their broad applications in medicinal chemistry due to their "drug prejudice" scaffold, offering a wide range of therapeutic applications (A. K. Bagdi et al., 2015). Similarly, 5-aminosalicylic acid (5-ASA), a compound structurally related to this compound, exhibits significant anti-inflammatory effects, especially in the treatment of inflammatory bowel diseases. The mechanism behind its therapeutic action involves the peroxisome proliferator–activated receptor-γ (PPAR-γ), highlighting the intersection of drug development and molecular biology (C. Rousseaux et al., 2005).

Material Science Applications

In material science, derivatives of this compound are utilized for their unique structural characteristics. For instance, the synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine compounds demonstrates their utility in complexing with lanthanide(III) cations, which is crucial for developing new materials (L. Charbonnière et al., 2001).

Biochemistry and Pharmacology Applications

The interaction of this compound and its derivatives with biological systems has been a focus of pharmacological studies. Research into the electrocatalytic carboxylation of related compounds like 2-amino-5-bromopyridine with CO2 in ionic liquids to produce 6-aminonicotinic acid showcases the relevance of these compounds in synthetic chemistry and pharmacology, offering a method to synthesize valuable bioactive molecules (Q. Feng et al., 2010). Furthermore, the study of 5-aminosalicylic acid's pharmacokinetics when administered in the form of sulphasalazine provides insights into its therapeutic action and metabolism, which is significant for developing more effective drug formulations (U. Klotz, 1985).

Future Directions

A series of novel complexes have been synthesized using transition-metal salts and 5-aminoisophthalic acid (5-aip) by the hydrothermal synthetic method . These complexes have shown photocatalytic degradation behavior in Crystal Violet (CV) solution . The relationship between the distance between the active sites and the photocatalytic activity was explored, showing a linear correlation . The shorter the distance between active sites, the better the photocatalytic degradation effect .

Biochemical Analysis

Biochemical Properties

5-Aminopyridine-2,3-dicarboxylic acid is known to interact with various enzymes, proteins, and other biomolecules. It acts as an NMDA receptor agonist . This interaction plays a crucial role in various biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biochemical roles.

Metabolic Pathways

This compound is involved in the kynurenine pathway, which metabolizes the amino acid tryptophan . It interacts with various enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.

properties

IUPAC Name

5-aminopyridine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,8H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDZHPOUZQHFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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